molecular formula C13H15N3O2S B7121106 N-(5-methoxypyrimidin-2-yl)-N,4,5-trimethylthiophene-2-carboxamide

N-(5-methoxypyrimidin-2-yl)-N,4,5-trimethylthiophene-2-carboxamide

Cat. No.: B7121106
M. Wt: 277.34 g/mol
InChI Key: XOKLXSJFSXHTLA-UHFFFAOYSA-N
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Description

N-(5-methoxypyrimidin-2-yl)-N,4,5-trimethylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a methoxy group at the 5-position and a thiophene ring substituted with methyl groups at the 4 and 5 positions

Properties

IUPAC Name

N-(5-methoxypyrimidin-2-yl)-N,4,5-trimethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-8-5-11(19-9(8)2)12(17)16(3)13-14-6-10(18-4)7-15-13/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKLXSJFSXHTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)N(C)C2=NC=C(C=N2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxypyrimidin-2-yl)-N,4,5-trimethylthiophene-2-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic or basic conditions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Substitution Reactions: The methyl groups can be introduced at the 4 and 5 positions of the thiophene ring through alkylation reactions using methyl iodide and a base.

    Amidation: The final step involves the formation of the carboxamide linkage by reacting the substituted pyrimidine and thiophene rings with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-methoxypyrimidin-2-yl)-N,4,5-trimethylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The methoxy group and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Alkyl halides, nucleophiles, and bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-methoxypyrimidin-2-yl)-N,4,5-trimethylthiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It serves as a tool compound to study cellular pathways and mechanisms of action.

Mechanism of Action

The mechanism of action of N-(5-methoxypyrimidin-2-yl)-N,4,5-trimethylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methoxypyrimidin-2-yl)-N,4,5-dimethylthiophene-2-carboxamide
  • N-(5-methoxypyrimidin-2-yl)-N,4,5-trimethylfuran-2-carboxamide
  • N-(5-methoxypyrimidin-2-yl)-N,4,5-trimethylbenzene-2-carboxamide

Uniqueness

N-(5-methoxypyrimidin-2-yl)-N,4,5-trimethylthiophene-2-carboxamide is unique due to the specific combination of its pyrimidine and thiophene rings, along with the methoxy and methyl substitutions. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.

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